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Compound of Interest

Compound Name: 2-(2-Aminobenzoyl)benzoic acid

Cat. No.: B072732

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of acridone, a heterocyclic
compound of significant interest in medicinal chemistry and materials science. The primary and
most established method for acridone synthesis involves the intramolecular cyclization of N-
phenylanthranilic acid.

Note on Starting Material: The requested synthesis from 2-(2-Aminobenzoyl)benzoic acid is
not the direct pathway to acridone. Acridone is formed via the cyclization of N-phenylanthranilic
acid (also known as 2-(phenylamino)benzoic acid). 2-(2-Aminobenzoyl)benzoic acid is a
distinct chemical compound and is not the immediate precursor for this reaction. This protocol
will focus on the validated synthesis from N-phenylanthranilic acid.

Introduction

Acridone and its derivatives are a class of organic compounds featuring a tricyclic aromatic
core. This structural motif is found in numerous natural products and synthetic molecules with a
wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
The planar and electron-rich nature of the acridone scaffold also makes it a valuable building
block for the development of fluorescent probes and organic electronic materials.

The most common and practical laboratory synthesis of acridone is achieved through the acid-
catalyzed intramolecular cyclization of N-phenylanthranilic acid. This reaction proceeds via an
electrophilic acyl substitution mechanism, where the carboxylic acid is activated by a strong
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acid and subsequently attacks the electron-rich phenyl ring, leading to the formation of the
central heterocyclic ring of the acridone structure.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the
synthesis of acridone from N-phenylanthranilic acid.

Catalyst . . Melting
Reactio Temper Yield . Referen
Method /Reagen Solvent . Point
n Time ature (%) ce
t (°C)
] Concentr
Conventi 100 °C
ated 344-346
onal ) None 4 hours (water 91-96 [1]
] Sulfuric (crude)
Heating ) bath)
Acid
Iron- Room
Fe(OTf)2
Catalyze DCM 3 hours Temperat 84 >300 [2]
/ DCME
d ure
Microwav
4 120 °C
e- ZnCl2 None ) 95 >300 [3]
) minutes (160 W)
Assisted

Experimental Protocols

Below are detailed methodologies for the synthesis of acridone from N-phenylanthranilic acid
using different catalytic systems.

Protocol 1: Classical Synthesis using Concentrated
Sulfuric Acid

This protocol is a robust and high-yielding method for the synthesis of acridone.[1]
Materials:

» N-phenylanthranilic acid (42.7 g, 0.2 mole)
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Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

Sodium carbonate (30 g)

Deionized water

500-cc flask

1-L beaker

Buchner funnel and filter flask

Heating mantle or water bath

Procedure:

In a 500-cc flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 cc of concentrated
sulfuric acid.

Heat the solution on a boiling water bath for four hours. The solution will turn dark green.

In a separate 1-L beaker, bring 1 L of water to a boil.

Carefully and slowly pour the hot, dark green acid solution into the boiling water. To minimize
spattering, allow the acid solution to run down the side of the beaker.

Boil the resulting mixture for five minutes. A yellow precipitate of crude acridone will form.

Filter the hot mixture through a Buchner funnel and wash the precipitate with hot water.

For purification, transfer the moist solid to a beaker containing a solution of 30 g of sodium
carbonate in 400 cc of water.

Boil the mixture for five minutes, then filter the hot suspension using suction.

Wash the collected solid thoroughly with water.

Dry the crude acridone in air. The expected yield is 35.5-37.5 g (91-96%).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e The crude product can be recrystallized from a mixture of aniline and acetic acid or from
isoamy! alcohol to yield a bright yellow product with a melting point of 354 °C.[1]

Protocol 2: Iron-Catalyzed Synthesis under Mild
Conditions

This method utilizes an iron catalyst and proceeds at room temperature, offering a milder
alternative to the classical approach.[2]

Materials:

N-phenylanthranilic acid (1 mmol)

e Fe(OTf)2 (6 mol%)

e Dichloromethyl methyl ether (DCME, 1 equiv)

¢ Dichloromethane (DCM)

o Saturated aqueous NaHCOs solution

e Anhydrous NazSOa

 Silica gel for column chromatography

Procedure:

e To a solution of N-phenylanthranilic acid (1 mmol) in DCM, add Fe(OTf)z (6 mol%) and
DCME (1 equiv).

« Stir the reaction mixture at room temperature for 3 hours.

e Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

o Extract the aqueous layer with DCM.

e Wash the combined organic layers with saturated aqueous NaHCOs solution.
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e Dry the organic layer over anhydrous Na2SOa4 and filter.
* Remove the solvent under reduced pressure.
 Purify the crude product by column chromatography on silica gel to afford the pure acridone.

Reaction Mechanism and Workflow

The synthesis of acridone from N-phenylanthranilic acid is an intramolecular electrophilic
aromatic substitution reaction, specifically a Friedel-Crafts acylation. The general mechanism
and experimental workflow are depicted below.

Reaction Mechanism

Intramolecular
N-Phenylanthranilic + H+ (from acid catalyst Activated Carboxylic Electrophilic Attack Cyclized Intermediate - H+ (restores aromatici .
] - - - Acridone
Acid Acid Intermediate (non-aromatic)

Click to download full resolution via product page

Caption: General mechanism of acid-catalyzed acridone synthesis.
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Experimental Workflow
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Caption: Experimental workflow for classical acridone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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